1,2,3,4-Tetrabromodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin, with the molecular formula C12H4Br4O2 and a molecular weight of 499.775 g/mol . This compound is part of the larger family of polybrominated dibenzo-p-dioxins (PBDDs), which are known for their environmental persistence and potential toxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
similar compounds are often produced through large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated derivatives.
Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, less brominated derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
1,2,3,4-Tetrabromodibenzo-p-dioxin has several scientific research applications:
Mechanism of Action
1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound induces the expression of various genes, including those encoding cytochrome P450 enzymes (CYP1A1 and CYP1A2). This activation leads to increased oxidative stress and the production of reactive oxygen species (ROS), contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A chlorinated analogue known for its high toxicity and environmental persistence.
1,3,8-Tribromodibenzo-p-dioxin: A less brominated derivative with different chemical and toxicological properties.
Uniqueness
1,2,3,4-Tetrabromodibenzo-p-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and interaction with biological systems. Its selective bromination at positions 1, 2, 3, and 4 distinguishes it from other PBDDs and contributes to its distinct toxicological profile .
Properties
IUPAC Name |
1,2,3,4-tetrabromodibenzo-p-dioxin |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPIABWVUYZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146545 |
Source
|
Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104549-41-9 |
Source
|
Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.